An In-depth Technical Guide to 2-Pyrazinecarboxylic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2-Pyrazinecarboxylic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrazinecarboxylic acid, also widely known as pyrazinoic acid (POA), is a heterocyclic organic compound of significant interest in the pharmaceutical and medicinal chemistry fields. It is the principal active metabolite of pyrazinamide (PZA), a first-line antitubercular drug essential for the short-course treatment of tuberculosis (TB).[1][2] PZA is a prodrug that is converted into POA within Mycobacterium tuberculosis, where it exerts its bactericidal effect, particularly against semi-dormant bacilli residing in acidic environments like those found within macrophages.[3][4] Understanding the chemical structure, properties, and multifaceted mechanism of action of 2-pyrazinecarboxylic acid is crucial for the development of new antitubercular agents and for optimizing existing therapeutic strategies against drug-resistant TB strains.
Chemical Identity and Structure
2-Pyrazinecarboxylic acid is the parent compound of the pyrazinecarboxylic acid class, characterized by a pyrazine ring substituted with a single carboxylic acid group.[1] Its structure and identifying information are summarized in the table below.
| Identifier | Value |
| IUPAC Name | pyrazine-2-carboxylic acid[1] |
| Synonyms | Pyrazinoic acid, Pyrazinecarboxylic acid, 2-Carboxypyrazine[1][5][6] |
| CAS Number | 98-97-5[1][7] |
| Molecular Formula | C₅H₄N₂O₂[1][6] |
| SMILES | C1=CN=C(C=N1)C(=O)O[1] |
| InChIKey | NIPZZXUFJPQHNH-UHFFFAOYSA-N[1] |
The molecule's planar aromatic pyrazine ring, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is electron-withdrawing. This influences the acidity of the carboxylic acid group at position 2. Studies of its infrared spectra suggest the presence of intramolecular hydrogen bonding between the carboxylic acid group and the adjacent ring nitrogen.[8]
Physicochemical and Spectral Properties
The physical and chemical properties of 2-Pyrazinecarboxylic acid are critical for its absorption, distribution, metabolism, and excretion (ADME) profile and its biological activity.
Table of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 124.10 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [5][7] |
| Melting Point | 222-225 °C (decomposes) | [2][7][9] |
| pKa | 2.92 (at 25 °C) | [2][7] |
| Density | ~1.47 g/cm³ | [5] |
| Solubility | Soluble in hot water; soluble in polar organic solvents like ethanol, acetone, and DMSO; insoluble in non-polar solvents like ether, chloroform, and benzene. | [5][7] |
Summary of Spectral Data
Spectroscopic data is fundamental for the structural elucidation and quality control of 2-Pyrazinecarboxylic acid.
| Spectrum Type | Key Characteristics | Source(s) |
| ¹H NMR | Signals corresponding to the three aromatic protons on the pyrazine ring. Spectrum available in DMSO-d6. | [10][11] |
| ¹³C NMR | Signals for the five carbon atoms, including the carboxyl carbon and the four carbons of the pyrazine ring. | [1][10] |
| IR (Infrared) | Broad absorption bands around 2450 cm⁻¹ and 1900 cm⁻¹, characteristic of the intramolecular hydrogen bonding. Absorptions for O-H in-plane deformation and C-O stretching are also present. | [1][8] |
| Mass Spec (MS) | GC-MS and MS-MS data are available, showing characteristic fragmentation patterns. | [1] |
Synthesis and Reactivity
2-Pyrazinecarboxylic acid can be prepared through various synthetic routes, most commonly involving the oxidation of a suitable pyrazine derivative.
Caption: General workflow for the synthesis of 2-Pyrazinecarboxylic acid and its derivatives.
Experimental Protocol: Synthesis via Oxidation
A common laboratory-scale synthesis involves the oxidation of 2-methylquinoxaline.
Protocol:
-
Reaction Setup: Dissolve 2-methylquinoxaline in water.
-
Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) to the 2-methylquinoxaline solution.[12] The reaction is exothermic and should be controlled by cooling.
-
Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide (MnO₂) byproduct is removed by filtration.[12]
-
Isolation: The aqueous filtrate is concentrated under reduced pressure.
-
Acidification: The concentrated solution is carefully acidified with hydrochloric acid (HCl), causing the 2-Pyrazinecarboxylic acid to precipitate.[12]
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from hot water.[2]
Biological Activity and Mechanism of Action
The primary biological significance of 2-Pyrazinecarboxylic acid lies in its antitubercular activity. It is the active form of the prodrug pyrazinamide.[1] The conversion is catalyzed by the pyrazinamidase enzyme (PncA) present in M. tuberculosis.[4] Resistance to pyrazinamide is most commonly associated with mutations in the pncA gene, which prevent this activation.[4]
The precise mechanism of action is complex and thought to be multifactorial. Key proposed mechanisms include:
-
Cytoplasmic Acidification: In the acidic environment of tuberculous lesions, the protonated, uncharged form of POA can diffuse back into the mycobacterium. Inside the neutral cytoplasm, it releases a proton, leading to a gradual and lethal acidification of the intracellular environment.[4][13]
-
Inhibition of Fatty Acid Synthase I (FAS-I): POA has been shown to inhibit the FAS-I enzyme, which is essential for the synthesis of the long-chain fatty acids required for mycolic acid production, a critical component of the mycobacterial cell wall.[3][4][14]
-
Disruption of Membrane Energetics: The molecule can disrupt membrane potential and interfere with cellular transport functions, leading to a collapse in energy production.[3][14]
-
Inhibition of Coenzyme A Biosynthesis: More recent studies have identified aspartate decarboxylase (PanD), a key enzyme in the Coenzyme A biosynthetic pathway, as another potential target.[4]
-
Inhibition of Trans-translation: POA may inhibit the trans-translation process, a quality control mechanism that rescues stalled ribosomes, which is critical for bacterial survival under stress.[4][13]
Caption: Conversion of Pyrazinamide (PZA) to Pyrazinoic Acid (POA) and its multiple proposed targets in M. tuberculosis.
Experimental Protocols: Antimicrobial Susceptibility Testing
Determining the minimum inhibitory concentration (MIC) is a standard method for assessing the antimycobacterial potency of compounds like POA and its derivatives.
Protocol: Broth Microdilution MIC Assay
This protocol is adapted for determining the MIC against M. bovis BCG, a common surrogate for the virulent M. tuberculosis.[15]
-
Inoculum Preparation: Culture M. bovis BCG in Middlebrook 7H9 broth, supplemented with ADC (albumin-dextrose-catalase), to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound (2-Pyrazinecarboxylic acid) in a 96-well microtiter plate using 7H9 broth. A concentration range appropriate for the expected MIC should be used. Include positive (no drug) and negative (no bacteria) control wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the plate.
-
Incubation: Seal the plate and incubate at 37 °C for a period of 7-14 days, or until sufficient growth is observed in the positive control wells.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.[15] This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).
Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
References
- 1. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pyrazinecarboxylic acid | 98-97-5 [chemicalbook.com]
- 3. droracle.ai [droracle.ai]
- 4. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Pyrazinoic acid [webbook.nist.gov]
- 7. chembk.com [chembk.com]
- 8. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Pyrazinecarboxylic acid(98-97-5) 1H NMR spectrum [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 15. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
